Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)
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Overview
Description
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) is an organometallic compound with the molecular formula C25H24ClNiP. It is used primarily in research settings, particularly in the field of catalysis. The compound features a nickel center coordinated to a chloro ligand, an ethylcyclopentadienyl ligand, and a triphenylphosphine ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) typically involves the reaction of nickel chloride with ethylcyclopentadienyl and triphenylphosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
While the compound is primarily used in research, its industrial production would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The chloro ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often involve the use of other ligands in the presence of a base or under photochemical conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of nickel complexes with different ligands .
Scientific Research Applications
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs
Mechanism of Action
The mechanism by which Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) exerts its effects is primarily through its role as a catalyst. The nickel center can facilitate various chemical transformations by coordinating to substrates and activating them for further reaction. The ethylcyclopentadienyl and triphenylphosphine ligands help stabilize the nickel center and modulate its reactivity .
Comparison with Similar Compounds
Similar Compounds
Chloro(cyclopentadienyl)(triphenylphosphinenickel(II)): Similar structure but with a cyclopentadienyl ligand instead of an ethylcyclopentadienyl ligand.
Bis(triphenylphosphine)nickel(II) dichloride: Contains two triphenylphosphine ligands and two chloro ligands.
Bis(ethylcyclopentadienyl)nickel(II): Contains two ethylcyclopentadienyl ligands.
Uniqueness
Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)) is unique due to its specific ligand combination, which provides a distinct reactivity profile. The presence of the ethylcyclopentadienyl ligand can influence the electronic properties of the nickel center, making it suitable for specific catalytic applications .
Properties
Molecular Formula |
C25H24ClNiP- |
---|---|
Molecular Weight |
449.6 g/mol |
InChI |
InChI=1S/C18H15P.C7H9.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;;/h1-15H;3-6H,2H2,1H3;1H;/p-1 |
InChI Key |
RJBSDSQGNLWKAW-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=C[CH]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ni] |
Origin of Product |
United States |
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